Cas no 1273611-01-0 (5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one)

5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one
- 5-Bromo-7-chloro-1-indanone
- AK548341
- 5-bromo-7-chloro-2,3-dihydroinden-1-one
- 1H-Inden-1-one, 5-bromo-7-chloro-2,3-dihydro-
- MFCD18647709
- CS-0160631
- AKOS030527124
- 1273611-01-0
- SCHEMBL22547612
- WLZ3243
- DS-19440
- F52763
- YAC61101
-
- MDL: MFCD18647709
- Inchi: 1S/C9H6BrClO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2
- InChI Key: FPRQFNQYLBNEOH-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2C(CCC=2C=1)=O)Cl
Computed Properties
- Exact Mass: 243.92906g/mol
- Monoisotopic Mass: 243.92906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 3
5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM248661-1g |
5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one |
1273611-01-0 | 97% | 1g |
$125 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU229-200mg |
5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one |
1273611-01-0 | 97% | 200mg |
457.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | D745757-250mg |
1H-Inden-1-one, 5-bromo-7-chloro-2,3-dihydro- |
1273611-01-0 | 97% | 250mg |
$80 | 2024-06-08 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02288-10g |
5-Bromo-7-chloro-1-indanone |
1273611-01-0 | 95 | 10g |
$2000 | 2021-06-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU229-100mg |
5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one |
1273611-01-0 | 97% | 100mg |
995CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU229-250mg |
5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one |
1273611-01-0 | 97% | 250mg |
2190CNY | 2021-05-08 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02288-1g |
5-Bromo-7-chloro-1-indanone |
1273611-01-0 | 95% | 1g |
$492 | 2023-09-07 | |
Ambeed | A228587-250mg |
5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one |
1273611-01-0 | 97% | 250mg |
$30.0 | 2024-05-30 | |
Aaron | AR000XO4-100mg |
1H-Inden-1-one, 5-bromo-7-chloro-2,3-dihydro- |
1273611-01-0 | 98% | 100mg |
$12.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN520-10g |
5-bromo-7-chloro-2,3-dihydro-1H-inden-1-one |
1273611-01-0 | 97% | 10g |
¥4253.0 | 2024-04-25 |
5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one Related Literature
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
Additional information on 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one
Recent Advances in the Study of 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one (CAS: 1273611-01-0): A Comprehensive Research Brief
5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one (CAS: 1273611-01-0) is a halogenated indanone derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a critical intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Recent studies have explored its potential as a building block for novel drug candidates, leveraging its unique chemical properties and reactivity.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one in the development of small-molecule inhibitors for kinase enzymes. The research demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases implicated in cancer progression. The study employed a combination of molecular docking simulations and in vitro assays to validate the binding affinity and selectivity of these derivatives, paving the way for further optimization.
Another notable advancement was reported in a 2024 ACS Chemical Biology article, which investigated the compound's utility in photopharmacology. Researchers functionalized 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one with light-sensitive groups, enabling precise spatiotemporal control of its biological activity. This approach holds promise for developing targeted therapies with reduced off-target effects, particularly in the treatment of neurodegenerative diseases.
In addition to its pharmacological applications, recent synthetic chemistry studies have focused on improving the efficiency and scalability of 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one production. A 2023 Organic Process Research & Development paper described a novel catalytic method for its synthesis, achieving higher yields and lower environmental impact compared to traditional routes. This advancement is expected to facilitate broader access to the compound for research and development purposes.
Ongoing clinical investigations are exploring the safety and efficacy of drug candidates derived from 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one. Preliminary results from Phase I trials, as reported in recent conference abstracts, suggest favorable pharmacokinetic profiles and manageable toxicity levels. These findings underscore the compound's potential as a versatile scaffold in drug discovery.
In conclusion, 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one (CAS: 1273611-01-0) continues to emerge as a valuable chemical entity in biomedical research. Its applications span from kinase inhibition to photopharmacology, supported by robust synthetic methodologies and promising preclinical data. Future research directions may include further structural optimization and expansion into additional therapeutic areas, such as infectious diseases and metabolic disorders.
1273611-01-0 (5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one) Related Products
- 124-83-4((1R,3S)-Camphoric Acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
